![molecular formula C13H16F3N3O B2421332 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one CAS No. 2094350-97-5](/img/structure/B2421332.png)
1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one is a synthetic organic compound Structurally, it comprises an imidazole ring substituted with a methyl and trifluoromethyl group, which is then bonded to a piperidine ring and further linked through a propenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one typically involves several key steps:
Formation of the Imidazole Ring: Starting with a precursor like 1H-imidazole, subsequent methylation and trifluoromethylation processes introduce the necessary substituents.
Piperidine Incorporation: The modified imidazole ring is then attached to a piperidine ring via a suitable linking reaction.
Propenone Chain Formation: Finally, the compound is completed by linking the piperidine-imidazole structure to a prop-2-en-1-one moiety through a condensation reaction.
Industrial Production Methods: On an industrial scale, these reactions are optimized for yield and purity. Techniques such as automated continuous-flow synthesis can enhance efficiency and scalability. Typical reagents used include methylating and trifluoromethylating agents, while conditions are controlled for temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one undergoes various reactions such as:
Oxidation: The compound can be oxidized to introduce additional functional groups or increase complexity.
Reduction: Reduction reactions can simplify the compound structure or modify existing functional groups.
Substitution: It readily participates in nucleophilic and electrophilic substitution reactions, given the reactive sites in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and metal catalysts can facilitate substitution reactions.
Major Products: The products of these reactions vary, depending on the specific conditions and reagents, often resulting in a range of substituted derivatives or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one finds applications in:
Chemistry: Used as an intermediate in synthetic organic chemistry for producing more complex molecules.
Biology: Explored for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
Comparison: Compared to similar compounds like 1-{3-[1-methyl-4-(difluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one and 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-ol, our compound stands out due to:
Structural Uniqueness: The specific combination of a trifluoromethyl group and propenone chain is less common.
Chemical Reactivity: Enhanced reactivity in certain reactions due to the electron-withdrawing trifluoromethyl group.
Vergleich Mit ähnlichen Verbindungen
1-{3-[1-methyl-4-(difluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one
1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-ol
1-{3-[1-methyl-4-(chloromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one
Eigenschaften
IUPAC Name |
1-[3-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-3-11(20)19-6-4-5-9(7-19)12-17-10(8-18(12)2)13(14,15)16/h3,8-9H,1,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBBQOCVGHVBMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2CCCN(C2)C(=O)C=C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)
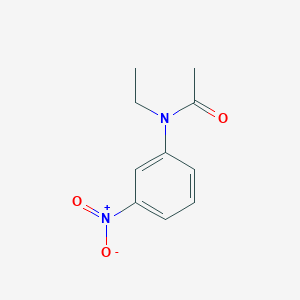
![methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2421252.png)


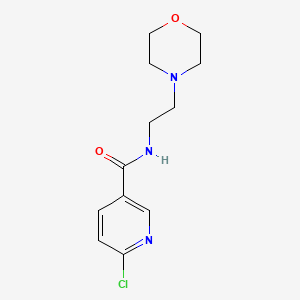
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)
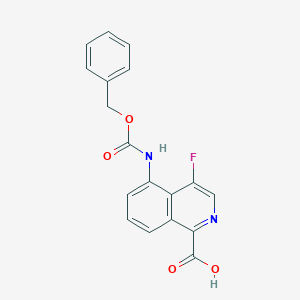
![4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2421261.png)
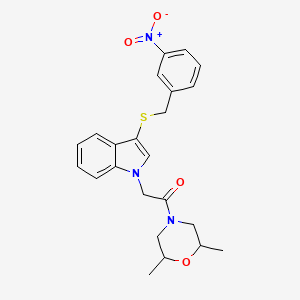
![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)
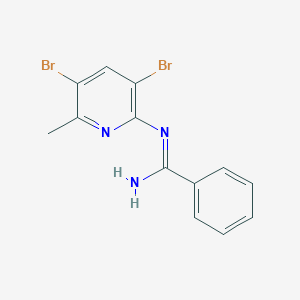
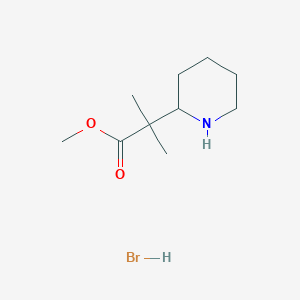
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)
